

# A Comprehensive Technical Guide to 3-[(3-Fluorobenzyl)oxy]benzaldehyde

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## Compound of Interest

**Compound Name:** 3-[(3-Fluorobenzyl)oxy]benzaldehyde

**CAS No.:** 590353-54-1

**Cat. No.:** B1268639

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## Introduction

**3-[(3-Fluorobenzyl)oxy]benzaldehyde**, with the IUPAC name 3-[(3-fluorophenyl)methoxy]benzaldehyde, is a substituted aromatic aldehyde of increasing interest within the pharmaceutical landscape.<sup>[1][2]</sup> Its significance is primarily linked to its role as a process-related impurity in the synthesis of Safinamide, a drug used for the treatment of Parkinson's disease.<sup>[2]</sup> The presence of such impurities, even in trace amounts, necessitates rigorous analytical characterization and control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed overview of the chemical and physical properties, a robust synthesis protocol, analytical characterization, and its specific context as a pharmaceutical impurity.

## Chemical Identity and Physicochemical Properties

A precise understanding of the chemical identity and physical properties of **3-[(3-Fluorobenzyl)oxy]benzaldehyde** is fundamental for its synthesis, purification, and analytical

detection.

Identifier	Value	Source
IUPAC Name	3-[(3-fluorophenyl)methoxy]benzaldehyde	[1][2]
CAS Number	590353-54-1	[1][2]
Molecular Formula	C <sub>14</sub> H <sub>11</sub> FO <sub>2</sub>	[1][2]
Molecular Weight	230.23 g/mol	[1][2]
Canonical SMILES	<chem>C1=CC(=CC(=C1)F)COC2=C(C=CC(=C2)C=O</chem>	[1][2]
Physical State	Solid (Predicted)	
Melting Point	Not experimentally determined for the 3-isomer. The related 4-isomer has a melting point of 46.0 to 50.0 °C.	
Boiling Point	Not experimentally determined for the 3-isomer. The related 4-isomer has a boiling point of 265°C at 3 mmHg.	[3]
Solubility	Predicted to be soluble in methanol and other organic solvents like DMSO.	[4]

## Synthesis Protocol: Williamson Ether Synthesis

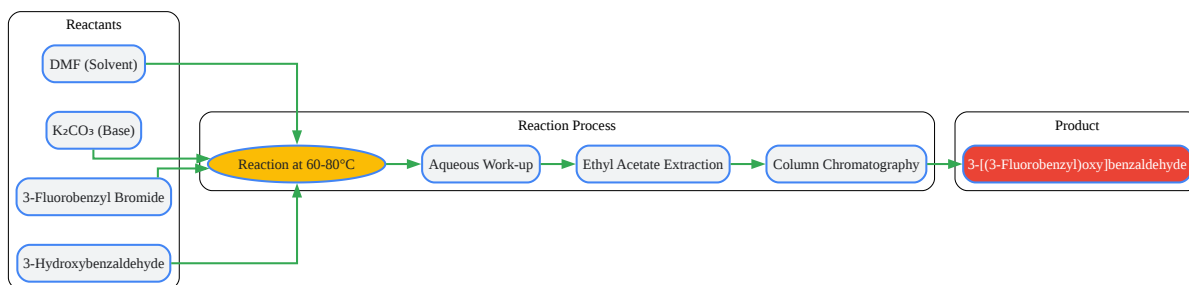
The most logical and widely adopted method for the synthesis of **3-[(3-Fluorobenzyl)oxy]benzaldehyde** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 3-hydroxybenzaldehyde attacks the benzylic carbon of 3-fluorobenzyl halide.

## Causality of Experimental Choices

The Williamson ether synthesis is a robust and versatile method for preparing ethers.[5] The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is crucial as it effectively solvates the cation of the base, leaving the alkoxide anion more nucleophilic and thus accelerating the rate of the S<sub>N</sub>2 reaction. Potassium carbonate is a commonly used weak base that is sufficient to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde to form the reactive phenoxide. The reaction is typically heated to ensure a reasonable reaction rate.

## Detailed Step-by-Step Methodology

- **Reaction Setup:** To a solution of 3-hydroxybenzaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
- **Addition of Alkylating Agent:** To the resulting suspension, add 3-fluorobenzyl bromide (1.1 equivalents) dropwise at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
- **Washing:** Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure **3-[(3-Fluorobenzyl)oxy]benzaldehyde**.

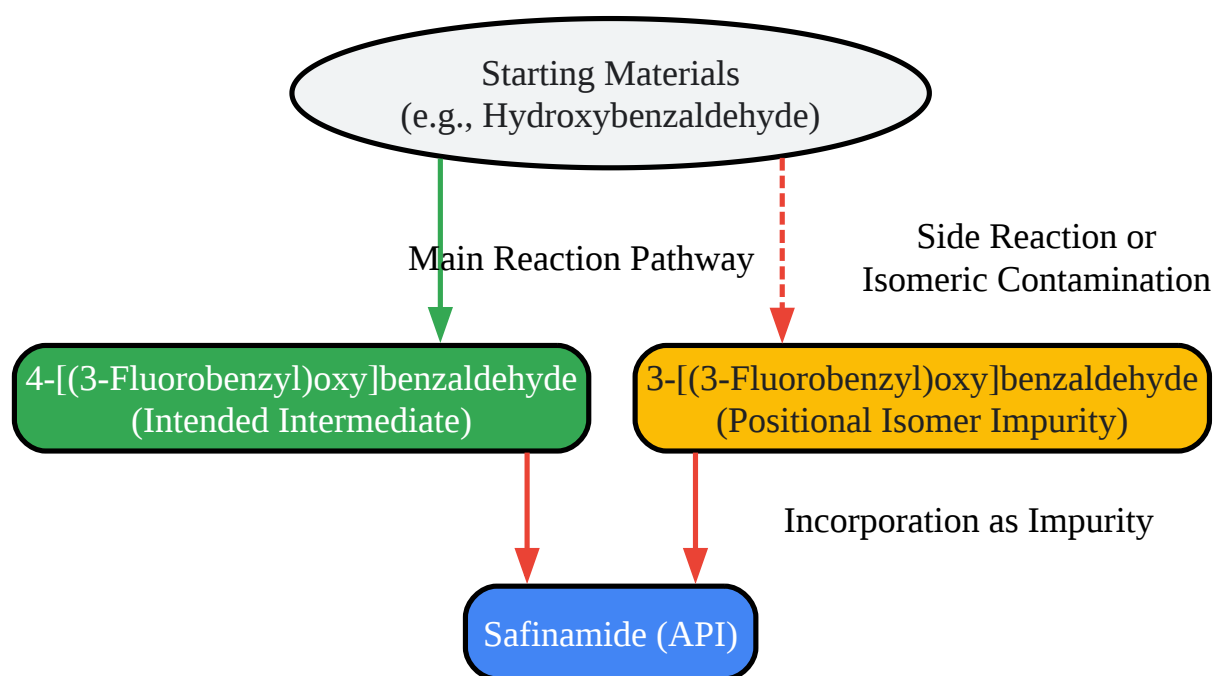


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Caption: Williamson Ether Synthesis Workflow.

## Role as a Pharmaceutical Impurity in Sildenafil Synthesis

**3-[(3-Fluorobenzyl)oxy]benzaldehyde** is identified as a potential impurity in the synthesis of Sildenafil.<sup>[2]</sup> Sildenafil's chemical structure features a 4-((3-fluorobenzyl)oxy)benzylamino moiety. The presence of the 3-isomer as an impurity can arise from isomeric impurities in the starting materials, specifically the use of a mixture of 3- and 4-hydroxybenzaldehyde, or through side reactions. The structural similarity between the intended intermediate and this impurity makes its detection and control a critical aspect of quality assurance in the manufacturing of Sildenafil.<sup>[6][7]</sup>



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Caption: Impurity Relationship in Safinamide Synthesis.

## Analytical Characterization: Spectroscopic Profile

While specific experimental spectra for **3-[(3-Fluorobenzyl)oxy]benzaldehyde** are not readily available in the public domain, its spectroscopic characteristics can be reliably predicted based on its structure and comparison with analogous compounds.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both benzene rings, the benzylic protons, and the aldehydic proton. The aldehydic proton should appear as a singlet at approximately 9.9-10.1 ppm. The benzylic protons will be a singlet around 5.1-5.3 ppm. The aromatic protons will exhibit complex splitting patterns in the range of 7.0-7.8 ppm.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the aldehydic carbonyl carbon around 192 ppm. The benzylic carbon signal is expected around 70 ppm. The aromatic carbons will resonate in the region of 110-160 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration of the aldehyde group at approximately 1700 cm<sup>-1</sup>.<sup>[8]</sup> Aromatic C-

H stretching vibrations will be observed above  $3000\text{ cm}^{-1}$ , and C-O-C stretching of the ether linkage will appear in the  $1250\text{-}1050\text{ cm}^{-1}$  region.

- Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show the molecular ion peak ( $M^+$ ) at  $m/z$  230. Key fragmentation patterns would likely involve the loss of the aldehyde group and cleavage of the benzylic ether bond.

## Safety and Handling

As a benzaldehyde derivative, **3-[(3-Fluorobenzyl)oxy]benzaldehyde** should be handled with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

## Conclusion

**3-[(3-Fluorobenzyl)oxy]benzaldehyde** is a compound of significant relevance in the field of pharmaceutical sciences, primarily due to its status as a potential impurity in the synthesis of Sildenafil. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for drug development professionals to ensure the purity and safety of the final drug product. The information and protocols provided in this guide serve as a comprehensive resource for researchers and scientists working with this compound.

## References

- PubChem. 3-((3-Fluorobenzyl)oxy)benzaldehyde. National Center for Biotechnology Information. [\[Link\]](#)<sup>[1][2]</sup>
- Journal of AOAC International. Identification, Characterization, and Quantification of Impurities of Sildenafil Mesilate: Process-Related Impurities and Degradation Products. [\[Link\]](#)<sup>[6]</sup>

- Master Organic Chemistry. The Williamson Ether Synthesis. [[Link](#)][5]
- ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [[Link](#)][8]

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